molecular formula C20H20N2O4 B5913413 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913413
M. Wt: 352.4 g/mol
InChI Key: WAXSPVPBBBMLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as BHQ, is a quinoline derivative that has been extensively studied for its potential use in scientific research. BHQ is a potent inhibitor of DNA topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. In

Scientific Research Applications

1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits the activity of DNA topoisomerase I by binding to the enzyme and preventing it from cleaving and re-ligating DNA strands during replication and transcription. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to induce autophagy, a process by which cells break down and recycle their own components, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potency and specificity. 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a highly potent inhibitor of DNA topoisomerase I and has been shown to have minimal off-target effects. However, one limitation of using 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its potential toxicity. 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to induce DNA damage and cell death in normal cells as well as cancer cells, making it important to use caution when working with this compound.

Future Directions

There are several potential future directions for the study of 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of research could be the development of 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide analogs with improved potency and selectivity. Another area of research could be the use of 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in combination with other drugs to enhance its anticancer activity. Finally, the potential use of 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a diagnostic tool for cancer detection could also be explored.

Synthesis Methods

The synthesis of 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate to form 4-hydroxy-2-methylquinoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with n-butylamine and hydroxylamine to form 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in high yield and purity.

properties

IUPAC Name

1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-2-3-12-22-16-7-5-4-6-15(16)18(24)17(20(22)26)19(25)21-13-8-10-14(23)11-9-13/h4-11,23-24H,2-3,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXSPVPBBBMLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

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